Khellactone
Overview
Description
Khellactone derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-HIV, anti-inflammatory, and antitumor properties. These compounds are characterized by a khellactone skeleton, which is a fused ring system consisting of a coumarin moiety linked to a dihydropyran ring. The interest in khellactone derivatives stems from their potential therapeutic applications and the need for effective treatments for various diseases .
Synthesis Analysis
The synthesis of khellactone derivatives has been explored through various methods. One approach involves the asymmetric synthesis of (3'R,4'R)-di-O-cis-acyl 3-carboxyl khellactones on a solid phase, which yields high-purity products in a practical and parallel manner . Another method reported is the asymmetric synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which have shown significant cytotoxic activity against human cancer cell lines . Additionally, a highly enantioselective synthesis of trans-khellactone from 7-hydroxycoumarin has been described, highlighting the importance of stereochemistry in the biological activity of these compounds . Alternative synthetic routes have also been developed, such as the use of silica tungstic acid and sodium hydrogen phosphate to create khellactone analogues with potential anti-HIV activity , and the use of potassium hydroxide as a catalyst for a one-pot, three-component reaction to synthesize new khellactone-type compounds .
Molecular Structure Analysis
The molecular structure of khellactone derivatives is crucial for their biological activity. The relative configuration of the dihydropyran ring is particularly important, and 13C NMR spectroscopy has been used to establish stereochemical criteria for determining the relative configuration at C-3' and C-4' positions in khellactone derivatives . The presence of specific substituents and their stereochemistry are key factors that influence the activity of these compounds, as demonstrated by the structure-activity relationships of various khellactone derivatives .
Chemical Reactions Analysis
Khellactone derivatives undergo a range of chemical reactions that are important for their biological function. For instance, the interaction of khellin, a naturally occurring furochromone related to khellactones, with DNA has been studied both in the ground and excited states. Khellin forms a molecular complex with DNA in the dark and can photoconjugate covalently upon irradiation, although the rate of photobinding is relatively low . These interactions are relevant for the photochemotherapeutic applications of khellin in treating skin diseases.
Physical and Chemical Properties Analysis
The physical and chemical properties of khellactone derivatives are influenced by their molecular structure and the nature of their substituents. The pharmacokinetic and metabolic characteristics of these compounds have been reviewed, with a focus on their metabolism, which includes hydrolysis, oxidation, acyl migration, and glucuronidation. The metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A, and UDP-glucuronosyltransferases. The polarity, acyl groups at C-3' and C-4' positions, configuration of C-3' and C-4', and moieties at C-3 and C-4 positions are determinant for the metabolic profiles of khellactone derivatives. These properties are critical for the development of khellactone derivatives as therapeutic agents, as they affect bioavailability and potential drug-drug interactions .
Scientific Research Applications
Anti-Cancer Properties
Khellactone, particularly cis-khellactone derived from Angelica amurensis, demonstrates significant anti-cancer properties. Studies have shown its effectiveness in suppressing cell growth and proliferation in various cancer cell lines, including breast cancer, without adverse effects on normal tissues. This is achieved through inducing different types of programmed cell death: apoptosis, autophagy-mediated cell death, and necrosis/necroptosis. The compound increases reactive oxygen species levels and decreases mitochondrial membrane potential, leading to cell death (Jung et al., 2018).
Anti-HIV and Anti-Hypertensive Effects
Khellactone derivatives have been explored for their diverse biological properties, including anti-HIV and anti-hypertensive effects. The structural modifications and pharmacokinetic properties of these derivatives have been a subject of significant research, with a focus on overcoming challenges like poor oral bioavailability. The studies also delve into the metabolic pathways and potential drug-drug interactions of khellactone derivatives (Jing et al., 2016).
Antiplatelet Aggregation and Cardiovascular Benefits
Research has identified khellactone esters with strong antiplatelet aggregation activity, which can be beneficial in cardiovascular health. Compounds like cis-khellactone have shown significant activity in preventing platelet aggregation, which is a critical factor in cardiovascular diseases (Chen et al., 1996).
Psoriasis Treatment
In the context of dermatology, particularly for treating psoriasis, cis-khellactone has shown promising results. It reduces cytokine levels in psoriatic skin and decreases dermal macrophage infiltration, indicating its potential as an effective treatment option for this chronic inflammatory skin disease. The mechanism involves promoting autophagy in macrophages (Feng et al., 2019).
Alzheimer's Disease Potential
Khellactone derivatives have been investigated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. Certain compounds derived from khellactone have shown potent inhibition, suggesting their potential as therapeutic agents for treating Alzheimer's (Heo et al., 2020).
Safety And Hazards
Future Directions
Khellactone derivatives have been widely studied due to their diverse biological properties . Future research may focus on improving the oral bioavailability of these compounds, as their extensive metabolism currently hinders their clinical trial performance . Further studies may also explore the potential drug-drug interactions induced by Khellactone derivatives .
properties
IUPAC Name |
(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Khellactone, cis-(+)- | |
CAS RN |
15645-11-1, 24144-61-4 | |
Record name | Khellactone, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Khellactone, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KHELLACTONE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KHELLACTONE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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